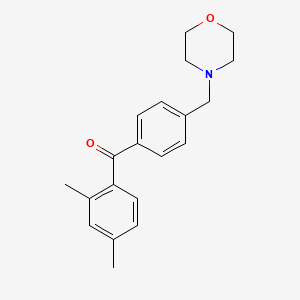

2,4-Dimethyl-4'-morpholinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMFIORVIMASLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642636 | |

| Record name | (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-05-3 | |

| Record name | Methanone, (2,4-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Isomeric Landscape of Dimethyl-Morpholinomethyl Benzophenones: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique photochemical properties and its presence in a multitude of bioactive compounds.[1][2] The introduction of dimethyl and morpholinomethyl substituents onto this core structure gives rise to a fascinating array of isomers, each with potentially distinct physicochemical and biological profiles. This guide provides a detailed exploration of the synthesis, properties, and potential applications of key isomers of dimethyl-morpholinomethyl benzophenone, a class of compounds with emerging interest in research and development.

While a specific query for "2,4-Dimethyl-4'-morpholinomethyl benzophenone" does not yield a singular, commonly referenced CAS number, the scientific literature and chemical databases point to several closely related and well-documented isomers. This guide will focus on these prominent isomers, clarifying the critical importance of substituent placement on the benzophenone core.

Isomeric Specificity and Physicochemical Properties

The precise arrangement of the dimethyl and morpholinomethyl groups on the two phenyl rings of the benzophenone structure is paramount in defining the molecule's identity and function. The following table summarizes the key physicochemical properties of three identified isomers, providing a foundational dataset for researchers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4-Dimethyl-2'-morpholinomethyl benzophenone | 898750-47-5 | C₂₀H₂₃NO₂ | 309.41 |

| 2,6-Dimethyl-4'-morpholinomethyl benzophenone | 898770-11-1 | C₂₀H₂₃NO₂ | 309.41 |

| 2,4-Dimethyl-3'-morpholinomethyl benzophenone | 898765-56-5 | C₂₀H₂₃NO₂ | 309.41 |

Data sourced from chemical supplier databases.

Synthesis Methodologies: A Generalized Approach

The synthesis of benzophenone derivatives is a well-established field, with the Friedel-Crafts acylation serving as a primary and versatile method.[1] This reaction typically involves the acylation of an aromatic compound with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.

A general synthetic route to dimethyl-morpholinomethyl benzophenones can be conceptualized as a multi-step process. The following workflow outlines a plausible synthetic strategy.

Experimental Protocol: A Representative Friedel-Crafts Acylation

The following protocol is a generalized representation and would require optimization for each specific isomer.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the appropriate dimethylbenzene isomer (e.g., m-xylene for the 2,4-dimethyl derivative) and a suitable inert solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride, in portions.

-

Acyl Chloride Addition: Prepare a solution of the corresponding (morpholinomethyl)benzoyl chloride isomer in the same inert solvent and add it dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Cool the reaction mixture and carefully quench it by pouring it over crushed ice and a dilute acid solution (e.g., HCl).

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired isomer.

Applications and Research Directions

The benzophenone scaffold is integral to numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The incorporation of a morpholine moiety, a common pharmacophore, suggests that these derivatives could be of significant interest in drug discovery.[3]

-

Anticancer Research: Benzophenone derivatives have been investigated for their potential as anticancer agents.[2][4] The dimethyl-morpholinomethyl benzophenone isomers could be screened for their cytotoxic activity against various cancer cell lines.

-

Enzyme Inhibition: The benzophenone structure can serve as a scaffold for the design of enzyme inhibitors. For instance, certain derivatives have been explored as inhibitors of kinases and other enzymes implicated in disease pathways.[1]

-

Photoinitiators: Benzophenones are widely used as photoinitiators in UV-curing applications.[5] The specific absorption characteristics of these substituted derivatives could be of interest in the development of novel photoinitiating systems.

Analytical Characterization

The structural elucidation and purity assessment of synthesized dimethyl-morpholinomethyl benzophenone isomers are crucial. A combination of analytical techniques is typically employed for comprehensive characterization.

Analytical Workflow: A Step-by-Step Approach

-

Chromatographic Purity: The purity of the synthesized compound is initially assessed using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.[6]

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the exact isomeric structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the aromatic and aliphatic protons and carbons.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) provide the molecular weight of the compound and its fragmentation pattern, further corroborating the structure.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the benzophenone core and the C-O-C stretches of the morpholine ring.

-

Conclusion and Future Perspectives

The dimethyl-morpholinomethyl benzophenone isomers represent a class of compounds with significant potential in both medicinal chemistry and materials science. This guide has provided a foundational overview of their nomenclature, synthesis, and analytical characterization. Further research into the specific biological activities and photophysical properties of each isomer is warranted to fully unlock their potential. As synthetic methodologies become more refined and our understanding of structure-activity relationships deepens, these and other substituted benzophenones will undoubtedly continue to be a fertile ground for scientific discovery.

References

- Google Patents. (n.d.). Process for the production of 2,4-dihydroxy-benzophenone.

- Google Patents. (n.d.). Preparation method for benzophenone compound.

- Google Patents. (n.d.). Benzophenone derivative, aqueous copolymer dispersion and aqueous coating composition.

- Ibeji, C. U., Adegboyega, J., Okagu, O. D., & Adeleke, B. B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(10), 504-516.

- Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mishari, A. A., & Al-Massarani, S. M. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Journal of Fungi, 9(8), 821.

- Guedes-Alonso, R., Pérez-Luzardo, O., Henríquez-Hernández, L. A., Zumbado, M., & Luzardo, O. P. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 10(29), 3615-3623.

- Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 7(82), 52067-52081.

- Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20998-21008.

- Ibrahim, S. R., Mohamed, H. M., Aljahdali, A. S., Murshid, S. S. A., & Mohamed, G. A. (2025). The Aspergillus genus as a reservoir of bioactive compounds with antimicrobial, anticancer, anti-inflammatory, and agricultural applications. Journal of Microbiology and Biotechnology.

- Maklad, R. M., Moustafa, G. A. I., Aoyama, H., & Elgazar, A. A. (2025). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ChemMedChem.

-

PubChem. (n.d.). 2,4-Dimethylbenzophenone. Retrieved from [Link]

- El-Gindy, A., El-Zeany, B., & Awad, T. (2002). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of pharmaceutical and biomedical analysis, 27(1-2), 9-16.

-

ResearchGate. (n.d.). A convenient preparation of novel benzophenone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

- El-Gindy, A., El-Zeany, B., & Awad, T. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal, 5(1), 1-7.

- Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., ... & Heldreth, B. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. International Journal of Toxicology, 40(1_suppl), 5S-28S.

- Negreira, N., Mastroianni, N., López de Alda, M., & Barceló, D. (2014). Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 406(21), 5185-5197.

- Koivikko, R., Simoneau, C., Pastorelli, S., de Quirós, A. R., Paseiro-Cerrato, R., & Paseiro-Losada, P. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A, 27(10), 1478-1486.

-

Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

- El-Gindy, A., El-Zeany, B., & Awad, T. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal, 5, 78.

- Scientific Committee on Consumer Safety. (2023). OPINION on benzophenone-4 (CAS No. 4065-45-6, EC No. 223-772-2). European Commission.

-

PubChem. (n.d.). Benzophenone-6. Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzophenone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 2,4-Dimethyl-4'-morpholinomethyl benzophenone

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-4'-morpholinomethyl benzophenone

Foreword: Navigating the Known and the Unknown

For drug development professionals, researchers, and scientists, a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful research. It dictates everything from formulation and delivery to bioavailability and efficacy. This guide focuses on this compound, a substituted benzophenone derivative.

Molecular Identity and Structure

The foundational step in characterizing any molecule is confirming its identity and basic properties. While specific experimental data for the target compound is scarce, we can deduce its fundamental attributes. A closely related isomer, 2,4-Dimethyl-2'-morpholinomethyl benzophenone, is documented with a CAS Number of 898750-47-5.[1] Based on this, we can determine the molecular formula and weight for our target compound.

-

Molecular Formula: C₂₀H₂₃NO₂

-

Molecular Weight: 309.41 g/mol [1]

The structure consists of a benzophenone core, substituted with two methyl groups on one phenyl ring and a morpholinomethyl group on the other. The morpholine moiety, a tertiary amine, is expected to significantly influence the compound's solubility and basicity compared to its parent, 2,4-dimethylbenzophenone.

| Property | This compound (Predicted/Inferred) | 2,4-Dimethylbenzophenone (Parent Compound) |

| CAS Number | Not available | 1140-14-3[2] |

| Molecular Formula | C₂₀H₂₃NO₂ | C₁₅H₁₄O[2][3] |

| Molecular Weight | 309.41 g/mol [1] | 210.27 g/mol [2][3] |

| Appearance | Likely a solid at room temperature | White solid[4] |

Solubility Profile: The Key to Formulation

A compound's solubility governs its dissolution rate and bioavailability. The presence of the morpholino group, with its basic nitrogen atom, suggests that the solubility of this compound will be highly pH-dependent.

Expert Insight:

Unlike the parent compound, which is insoluble in water[4], the morpholinomethyl derivative is expected to exhibit significantly increased aqueous solubility at acidic pH. This is due to the protonation of the morpholine nitrogen, forming a soluble salt. This property is crucial for developing aqueous formulations for research or potential therapeutic applications.

Experimental Protocol: Thermodynamic Solubility Assessment

The gold-standard "shake-flask" method (as outlined in standards like ASTM E1148) is employed to determine thermodynamic equilibrium solubility.[5][6]

Methodology:

-

Preparation: Add an excess amount of the compound to a series of vials containing different solvent systems (e.g., water, pH 7.4 phosphate-buffered saline, 0.1 N HCl, and non-aqueous solvents like ethanol and DMSO).

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[7] The extended time is crucial to differentiate from faster, kinetic solubility measurements.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (Log P): Predicting Membrane Permeability

The octanol-water partition coefficient (Log P) is a critical measure of a compound's lipophilicity and a key predictor of its ability to cross biological membranes.

Expert Insight:

The parent compound, 2,4-dimethylbenzophenone, is quite lipophilic, with a calculated XLogP of 4.0[2] and an experimental Log P of 3.534.[3] The addition of the morpholinomethyl group will decrease the lipophilicity (lower the Log P value). Furthermore, because the morpholine nitrogen is ionizable, the distribution coefficient (Log D) will be pH-dependent. At physiological pH (7.4), the compound will be less lipophilic than at a basic pH where the nitrogen is uncharged.

Experimental Protocol: RP-HPLC Method for Log P Determination

While the shake-flask method is the gold standard, reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used, rapid, and reliable indirect method for determining Log P.[6]

Methodology:

-

System Setup: Use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known Log P values to create a calibration curve by plotting their retention times against their Log P values.

-

Sample Analysis: Inject the test compound under the same chromatographic conditions.

-

Calculation: Determine the retention time of the test compound and use the calibration curve to interpolate its Log P value.

Caption: Workflow for Log P Determination using RP-HPLC.

Dissociation Constant (pKa): Understanding Ionization

The pKa value indicates the strength of an acid or base and is critical for predicting a compound's behavior in different pH environments, such as the gastrointestinal tract and the bloodstream.

Expert Insight:

The morpholine group is basic. The pKa of morpholine itself is approximately 8.5. The presence of the electron-withdrawing benzophenone core will likely reduce the basicity of the nitrogen, resulting in a pKa value for this compound that is expected to be in the range of 6.5-7.5. This is a crucial parameter, as it means the compound's ionization state will change significantly across the physiological pH range.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa.

Methodology:

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a co-solvent system like methanol/water to ensure solubility.

-

Titration: Slowly titrate the solution with a standardized acid (e.g., 0.1 N HCl).

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode as the titrant is added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the titration curve (the equivalence point).

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identifying key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of functional groups.

-

Expected Peaks:

-

C=O (Ketone): A strong, sharp peak around 1660-1685 cm⁻¹. The exact position is influenced by the aromatic rings.[8][9]

-

C-N (Amine): Stretching vibrations in the 1000-1250 cm⁻¹ region.

-

C-O-C (Ether): Stretching from the morpholine ring, typically around 1100 cm⁻¹.

-

Aromatic C=C: Several peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H: Bending peaks between 690-900 cm⁻¹.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

-

Expected Absorption: Benzophenone and its derivatives typically show two main absorption bands.[10] For this compound, one would expect:

-

A strong absorption band around 250-260 nm (π → π* transition).

-

A weaker, broader band around 330-360 nm (n → π* transition of the carbonyl group).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of an organic molecule.

-

¹H NMR: Would show distinct signals for the aromatic protons, the two methyl groups (singlets, likely between 2.2-2.5 ppm), the morpholine protons (complex multiplets), and the methylene bridge protons (a singlet connecting the morpholine to the phenyl ring).

-

¹³C NMR: Would confirm the presence of the carbonyl carbon (typically >190 ppm), the aromatic carbons, the methyl carbons, and the carbons of the morpholine and methylene groups.

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.

-

Expected Result: The molecular ion peak [M+H]⁺ would be observed at m/z 310.41. The fragmentation pattern would likely show characteristic losses of the morpholine ring or cleavage at the benzylic position.

Thermal Properties

Melting Point (MP)

The melting point is a key indicator of purity. For a crystalline solid, a sharp melting point range is expected. The parent compound, 2,4-dimethylbenzophenone, is a solid.[2][4] The addition of the larger morpholinomethyl group will likely result in a higher melting point for the target compound compared to the parent. This would be determined using a standard melting point apparatus.

Boiling Point (BP)

The boiling point for a compound of this molecular weight is expected to be high. The parent compound has a boiling point of 321.5°C (594.70 K).[3] The target compound's boiling point will be significantly higher and would likely require vacuum distillation to determine without decomposition.

Conclusion

While direct experimental data for this compound is not yet prevalent in the scientific literature, a robust physicochemical profile can be confidently established using the standardized, validated protocols detailed in this guide. By understanding the influence of the key structural moieties—the benzophenone core, the dimethyl substitution, and the basic morpholinomethyl group—researchers can anticipate its behavior. The provided methodologies for determining solubility, lipophilicity, pKa, and spectroscopic and thermal properties form a comprehensive roadmap for the full characterization of this and other novel chemical entities, enabling informed decisions in drug discovery and development.

References

-

PubChem. 2,4-Dimethylbenzophenone. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 2,4-Dimethylbenzophenone (CAS 1140-14-3). [Link]

-

Wikipedia. Benzophenone. [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls. [Link]

-

Proprep. What is benzophenone ir spectrum? [Link]

-

ResearchGate. UV absorption spectrum of benzophenone in ethanol and cyclohexane. [Link]

Sources

- 1. 898750-47-5 Cas No. | 2,4-Dimethyl-2'-morpholinomethyl benzophenone | Matrix Scientific [matrixscientific.com]

- 2. 2,4-Dimethylbenzophenone | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethylbenzophenone (CAS 1140-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. store.astm.org [store.astm.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. proprep.com [proprep.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethyl-4'-morpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for producing 2,4-Dimethyl-4'-morpholinomethyl benzophenone, a compound of interest in medicinal chemistry and materials science. We will delve into two primary, scientifically-grounded pathways: a two-step approach involving a Friedel-Crafts acylation followed by nucleophilic substitution, and a more direct one-pot Mannich reaction. This document will not only detail the step-by-step protocols but also explore the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding for researchers and developers in the field.

Introduction

This compound is a substituted benzophenone derivative. The benzophenone core is a prevalent scaffold in photochemistry and medicinal chemistry, while the morpholine moiety is often incorporated into drug candidates to enhance their pharmacokinetic properties. The dimethylated phenyl ring further influences the molecule's steric and electronic characteristics. The synthesis of this specific molecule requires a strategic approach to ensure high yield and purity.

Synthetic Pathway I: Two-Step Synthesis via Friedel-Crafts Acylation and Nucleophilic Substitution

This classic and reliable route first constructs the benzophenone skeleton and then introduces the morpholine group.

Step 1: Friedel-Crafts Acylation of m-Xylene with 4-(Chloromethyl)benzoyl chloride

The cornerstone of this synthesis is the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds between an aromatic ring and an acyl halide.[1][2] In this step, m-xylene is acylated with 4-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce the key intermediate, 4'-(chloromethyl)-2,4-dimethylbenzophenone.[3]

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich m-xylene.[2] The methyl groups on m-xylene are ortho- and para-directing, and the acylation is expected to occur at the para position to the 2-methyl group and ortho to the 4-methyl group, favored due to steric considerations.

Caption: Friedel-Crafts acylation of m-xylene.

Experimental Protocol: Synthesis of 4'-(Chloromethyl)-2,4-dimethylbenzophenone

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl. The apparatus should be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Charging the Reactor: The flask is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent such as dichloromethane (DCM).

-

Addition of Reactants: A solution of 4-(chloromethyl)benzoyl chloride in DCM is added dropwise to the stirred suspension of AlCl₃ at a controlled temperature, typically between 0 and 5 °C, to manage the exothermic reaction.

-

Addition of m-Xylene: Following the formation of the acylium ion complex, m-xylene is added dropwise, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield pure 4'-(chloromethyl)-2,4-dimethylbenzophenone.

| Reagent/Parameter | Molar Ratio/Condition | Rationale |

| m-Xylene | 1.0 eq | Substrate |

| 4-(Chloromethyl)benzoyl chloride | 1.1 eq | Acylating agent |

| Anhydrous AlCl₃ | 1.2 eq | Lewis acid catalyst |

| Dichloromethane | - | Inert solvent |

| Temperature | 0-25 °C | To control exothermicity |

| Reaction Time | 2-4 hours | For complete conversion |

Step 2: Nucleophilic Substitution with Morpholine

The second step involves the reaction of the synthesized 4'-(chloromethyl)-2,4-dimethylbenzophenone with morpholine. This is a classic SN2 nucleophilic substitution reaction where the nitrogen atom of morpholine acts as a nucleophile, attacking the benzylic carbon and displacing the chloride ion.[4]

The use of a base, such as triethylamine or potassium carbonate, is often employed to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Caption: Nucleophilic substitution with morpholine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Charging the Reactor: The flask is charged with 4'-(chloromethyl)-2,4-dimethylbenzophenone, morpholine, a base (e.g., potassium carbonate), and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any remaining salts and excess morpholine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product can be further purified by column chromatography or recrystallization to obtain this compound of high purity.

| Reagent/Parameter | Molar Ratio/Condition | Rationale |

| 4'-(Chloromethyl)-2,4-dimethylbenzophenone | 1.0 eq | Substrate |

| Morpholine | 1.5-2.0 eq | Nucleophile |

| Potassium Carbonate | 2.0 eq | Base to neutralize HCl |

| Acetonitrile or DMF | - | Polar aprotic solvent |

| Temperature | Reflux | To accelerate the reaction |

| Reaction Time | 4-8 hours | For complete conversion |

Synthetic Pathway II: One-Pot Mannich Reaction

An alternative and more atom-economical approach is the Mannich reaction. This one-pot, three-component condensation reaction involves an active hydrogen compound (2,4-dimethylbenzophenone), formaldehyde, and a secondary amine (morpholine).[5][6]

The reaction mechanism is initiated by the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and morpholine. The 2,4-dimethylbenzophenone, under acidic or basic conditions, can then act as a nucleophile, attacking the iminium ion to form the final aminomethylated product.[7] While this route is more direct, it may require careful optimization of reaction conditions to achieve high selectivity and yield, as side reactions can occur.

Caption: One-pot Mannich reaction.

Experimental Protocol: Synthesis via Mannich Reaction

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Preparation of the Mannich Reagent: Morpholine is dissolved in a suitable solvent, such as ethanol or isopropanol, and cooled in an ice bath. Aqueous formaldehyde is then added dropwise.

-

Addition of the Benzophenone: A solution of 2,4-dimethylbenzophenone in the same solvent is added to the Mannich reagent.

-

Reaction Conditions: The reaction mixture is typically acidified with hydrochloric acid and then heated to reflux for an extended period. The progress is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then basified with a suitable base (e.g., sodium hydroxide solution) and extracted with an organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the desired this compound.

| Reagent/Parameter | Molar Ratio/Condition | Rationale |

| 2,4-Dimethylbenzophenone | 1.0 eq | Active hydrogen compound |

| Formaldehyde | 1.2 eq | Carbonyl component |

| Morpholine | 1.2 eq | Amine component |

| Ethanol/Isopropanol | - | Solvent |

| Hydrochloric Acid | catalytic | Acid catalyst |

| Temperature | Reflux | To drive the reaction |

| Reaction Time | 12-24 hours | For complete reaction |

Conclusion

Both the two-step synthesis via Friedel-Crafts acylation and subsequent nucleophilic substitution, and the one-pot Mannich reaction present viable pathways for the synthesis of this compound. The two-step route offers a more controlled and often higher-yielding approach, with well-defined intermediates. The Mannich reaction, while more convergent, may require more extensive optimization to achieve comparable efficiency. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity of the final product. The detailed protocols and mechanistic insights provided in this guide serve as a solid foundation for the successful synthesis of this valuable compound.

References

- US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents.

- US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents.

- CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane - Google Patents.

-

a study of the mannich reaction with - Brunel University Research Archive. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

- WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents.

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]

- US3843729A - Process for the production of 2,4-dihydroxy-benzophenone - Google Patents.

-

A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays - MDPI. Available at: [Link]

-

Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. Available at: [Link]

-

SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Available at: [Link]

-

Synthesis of N-substituted morpholine nucleoside derivatives - ResearchGate. Available at: [Link]

-

Mannich reaction: A versatile and convenient approach to bioactive skeletons - Indian Academy of Sciences. Available at: [Link]

- CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents.

-

Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]

-

Experimental Chemistry II - Oregon State University. Available at: [Link]

-

Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC - PubMed Central. Available at: [Link]

-

The Mannich Reaction - ResearchGate. Available at: [Link]

-

Friedel-Crafts Alkylation of m-Xylene - YouTube. Available at: [Link]

- US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents.

-

An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. Available at: [Link]

- CN103626721A - Method for combined production of N-methyl morpholine and bis (2-dimethylaminoethyl) ether - Google Patents.

-

Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link]

-

(chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. Available at: [Link]

-

Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - Frontiers. Available at: [Link]

-

Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]

- 5. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 6. oarjbp.com [oarjbp.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 2,4-Dimethyl-4'-morpholinomethyl Benzophenone

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Molecule of Therapeutic Potential

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of pharmacologically active agents. 2,4-Dimethyl-4'-morpholinomethyl benzophenone is a compound built upon two such "privileged structures": the benzophenone scaffold and the morpholine heterocycle. While direct, comprehensive studies on this specific molecule are not yet prevalent in publicly accessible literature, a robust, evidence-based hypothesis regarding its mechanism of action can be constructed by analyzing its constituent parts and the activities of structurally analogous compounds.

This guide eschews a conventional template to instead narrate a logical, scientific inquiry into the probable biological activities of this compound. It is designed to provide drug development professionals with a foundational understanding, grounded in established principles and validated by proposing a clear experimental path to confirm the hypothesized mechanisms.

Molecular Architecture and Physicochemical Profile

The structure of this compound combines a diaryl ketone core with a flexible, basic morpholine ring, tethered by a methylene bridge. Each component is known to contribute significantly to the biological and pharmacokinetic profiles of drug candidates.

-

Benzophenone Core: This diaryl ketone is a rigid scaffold found in numerous natural and synthetic compounds with a wide array of bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Its aromatic rings provide a platform for crucial hydrophobic and π-π stacking interactions with biological targets.

-

2,4-Dimethyl Substitution: The presence of methyl groups on one of the phenyl rings is not merely an incidental feature. Structure-activity relationship (SAR) studies on similar anticancer benzophenone analogues have indicated that methyl substitution can be essential for potent antiproliferative activity.[2]

-

4'-Morpholinomethyl Group: The morpholine ring is a ubiquitous heterocycle in medicinal chemistry, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[3] Its inclusion often imparts potent bioactivity, and it is a key pharmacophore in drugs targeting cancer, inflammation, and central nervous system disorders.[3][4][5]

Physicochemical Data (for the closely related isomer 2,4-Dimethyl-2'-morpholinomethyl benzophenone):

| Property | Value | Source |

| CAS Number | 898750-47-5 | [6] |

| Molecular Formula | C₂₀H₂₃NO₂ | [6] |

| Molecular Weight | 309.41 g/mol | [6] |

The Core Directive: A Multi-Pronged Putative Mechanism of Action

Based on extensive literature on its core scaffolds, this compound is hypothesized to act primarily as an anticancer agent , with potential secondary anti-inflammatory properties. The proposed mechanism is not singular but likely involves the simultaneous modulation of several key cellular processes.

Primary Putative Mechanism: Anticancer Activity

The convergence of the benzophenone and morpholine moieties strongly suggests a potent antiproliferative and pro-apoptotic profile. The mechanism is likely multifaceted, targeting cell cycle progression, microtubule dynamics, and critical survival signaling pathways.

A significant body of evidence points to benzophenone derivatives as potent microtubule-targeting agents.[7]

-

Causality: Many benzophenone analogues, such as phenstatin, function by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules.[7] Microtubules are essential for the formation of the mitotic spindle during cell division. Their disruption leads to a failure in chromosome segregation, ultimately causing cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2][7] It is highly probable that this compound shares this mechanism.

Caption: Hypothesized mechanism of G2/M cell cycle arrest.

The morpholine moiety is a key feature in many kinase inhibitors.[5] Its presence in the title compound suggests a potential role in downregulating signaling cascades that promote cancer cell survival and proliferation.

-

Causality: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism that is frequently hyperactivated in cancer. Several morpholine-containing anticancer agents have been shown to inhibit this pathway.[5] It is plausible that this compound could inhibit key kinases within this cascade, such as PI3K or Akt, leading to decreased survival signals and increased apoptosis. This may occur through direct enzymatic inhibition or by disrupting protein-protein interactions.

Caption: Putative inhibition of the PI3K/Akt/mTOR survival pathway.

Beyond cell cycle arrest, the compound likely triggers programmed cell death through intrinsic and extrinsic pathways.

-

Causality: Anticancer benzophenone derivatives are known to induce apoptosis.[2] This can be achieved by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases (e.g., Caspase-3, Caspase-9). The activation of executioner caspases like Caspase-3 is a hallmark of apoptosis.[8]

The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis.

-

Causality: Several benzophenone-based compounds have demonstrated the ability to inhibit angiogenesis, often by targeting vascular endothelial growth factor (VEGF) signaling.[9] The title compound may interact with VEGF or its receptors (VEGFRs), disrupting the downstream signaling required for endothelial cell proliferation and migration, thereby starving the tumor of its blood supply.[2]

Experimental Validation: A Self-Validating Protocol System

To move from a well-supported hypothesis to a confirmed mechanism of action, a logical sequence of experiments is required. Each step is designed to validate the claims made in the previous section.

Workflow for Mechanistic Elucidation

Caption: A logical workflow for validating the compound's mechanism.

Detailed Experimental Protocols

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells versus non-cancerous cells.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000 cells/well.

-

Allow cells to adhere for 24 hours.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) values.

-

-

Causality of Choice: This assay is a standard, robust method for quantifying cell viability. Comparing IC₅₀ values between cancer and normal cells provides a therapeutic index, a critical early indicator of a drug's potential.

-

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

-

Procedure:

-

Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

-

Causality of Choice: This method provides quantitative data on cell cycle distribution. A significant accumulation of cells in the G2/M phase would strongly support the hypothesis of microtubule disruption.[7]

-

Objective: To probe the expression and activation status of proteins involved in apoptosis and survival pathways.

-

Procedure:

-

Treat cells with the compound as described above.

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate overnight at 4°C with primary antibodies against p-Akt, total Akt, Bcl-2, cleaved Caspase-3, and β-actin (as a loading control).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Causality of Choice: This technique directly assesses the molecular targets. A decrease in p-Akt and Bcl-2 levels, coupled with an increase in cleaved Caspase-3, would provide strong evidence for the inhibition of the PI3K/Akt pathway and the induction of apoptosis.

Conclusion and Authoritative Grounding

While a definitive study on this compound remains to be published, the available evidence from analogous structures provides a compelling and scientifically logical foundation for its putative mechanism of action. It is proposed as a multi-targeted agent that primarily functions by disrupting microtubule polymerization , leading to G2/M cell cycle arrest and subsequent apoptosis . This primary mechanism is likely complemented by the inhibition of pro-survival signaling pathways like PI3K/Akt , a function suggested by its morpholine moiety.

The true value of this molecule will be unlocked through the rigorous application of the experimental protocols outlined herein. These self-validating systems are designed to systematically confirm or refute each aspect of the hypothesized mechanism, providing the trustworthy and authoritative data required for progression in the drug development pipeline.

References

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [Link]

-

Synthesis and antitumor activity of benzophenone compound. (2022). Journal of Asian Natural Products Research. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2017). RSC Advances. [Link]

-

2,4-Dimethylbenzophenone. PubChem. [Link]

-

Revealing quinquennial anticancer journey of morpholine: A SAR based review. (2020). European Journal of Medicinal Chemistry. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]

-

Chemical Properties of 2,4-Dimethylbenzophenone. Cheméo. [Link]

-

Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (2022). Current Medicinal Chemistry. [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Medicinal Chemistry. [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2018). MedChemComm. [Link]

-

4,4'-Dimethylbenzophenone. PubChem. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2017). RSC Advances. [Link]

-

Synthesis and anticancer evaluation of novel morpholine analogues. (2021). Sciforum. [Link]

-

2,4-Dimethylquinoline. PubChem. [Link]

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2024). PLOS ONE. [Link]

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 898750-47-5 Cas No. | 2,4-Dimethyl-2'-morpholinomethyl benzophenone | Matrix Scientific [matrixscientific.com]

- 7. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 2,4-Dimethyl-4'-morpholinomethyl benzophenone

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dimethyl-4'-morpholinomethyl benzophenone and its Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical framework for the spectroscopic analysis of this compound, a member of the aminobenzophenone class of photoinitiators. Due to the absence of publicly available data for this specific molecule, this document establishes a predictive and analytical workflow. It leverages verified data from the closely related analog, 2-methyl-4'-morpholinomethyl benzophenone, to build a robust, scientifically-grounded characterization strategy. This approach serves as a practical blueprint for researchers engaged in the synthesis and validation of novel photopolymerization agents.

The methodologies and interpretations presented herein are designed for professionals in drug development, polymer chemistry, and materials science, providing the causal reasoning behind experimental choices and ensuring a self-validating system for structural elucidation.

Part 1: Foundational Analysis of a Verified Structural Analog

The cornerstone of predicting the spectroscopic profile of a novel compound lies in the thorough analysis of its closest structural relatives. The compound 2-methyl-4'-morpholinomethyl benzophenone provides an ideal reference point. Its synthesis and ¹H NMR characterization have been described, offering a solid foundation for our analysis.

¹H NMR Spectroscopic Data of 2-methyl-4'-morpholinomethyl benzophenone

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for elucidating the specific arrangement of hydrogen atoms within a molecule. The reported data for the mono-methyl analog serves as our ground truth.

Table 1: Reported ¹H NMR Data for 2-methyl-4'-morpholinomethyl benzophenone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.72 | d | 2H | Ar-H (Protons ortho to carbonyl on unsubstituted ring) |

| 7.39 | d | 2H | Ar-H (Protons meta to carbonyl on unsubstituted ring) |

| 7.18 - 7.30 | m | 4H | Ar-H (Protons on the 2-methyl substituted ring) |

| 3.71 | t | 4H | O-(CH₂)₂ (Morpholine ring) |

| 3.58 | s | 2H | Ar-CH₂-N (Benzylic protons) |

| 2.47 | t | 4H | N-(CH₂)₂ (Morpholine ring) |

| 2.33 | s | 3H | Ar-CH₃ (Methyl group) |

Data sourced from patent CN102977058A, which describes the synthesis of this compound.

Expert Interpretation:

The spectrum is highly informative. The distinct doublets at 7.72 and 7.39 ppm with a 2H integration are characteristic of a para-substituted benzene ring attached to an electron-withdrawing group, in this case, the morpholinomethyl-substituted benzoyl group. The multiplet between 7.18-7.30 ppm logically corresponds to the four protons on the 2-methyl substituted ring. The triplets at 3.71 and 2.47 ppm are the classic signature of the morpholine ring's two sets of methylene protons. The sharp singlet at 3.58 ppm is assigned to the benzylic protons of the -CH₂- group, and the singlet at 2.33 ppm confirms the presence of the single aromatic methyl group.

Experimental Workflow: NMR Analysis

The acquisition of high-fidelity NMR data is paramount. The following protocol outlines a self-validating system for ensuring data integrity.

Protocol 1: Standard Operating Procedure for ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity. This is validated by observing a sharp, symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

-

Ensure the spectral width covers the entire expected range of proton chemical shifts (typically 0-12 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1 is recommended for publication-quality data).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

-

Integrate the peaks to determine the relative ratios of protons.

-

Diagram 1: NMR Analysis Workflow

Caption: Workflow for acquiring and processing NMR data.

Part 2: Predictive Spectroscopic Profile of this compound

Building upon the validated data from the analog, we can now construct a highly accurate, predicted spectroscopic profile for the target molecule. The addition of a second methyl group at the 4-position of the benzoyl ring is the key structural difference that will modulate the spectroscopic output.

Predicted ¹H NMR Spectrum

The introduction of a methyl group at the 4-position will simplify the splitting pattern of the aromatic protons on that ring, as the plane of symmetry is removed.

Table 2: Predicted ¹H NMR Data for this compound

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.75 | d | 2H | Ar-H (Protons ortho to carbonyl) | Similar electronic environment to the analog. |

| ~7.45 | d | 2H | Ar-H (Protons meta to carbonyl) | Similar electronic environment to the analog. |

| ~7.15 | s | 1H | Ar-H (Proton at C5) | Loses coupling partner, appears as a singlet. |

| ~7.10 | d | 1H | Ar-H (Proton at C6) | Coupled to proton at C5 (ortho coupling). |

| ~7.05 | d | 1H | Ar-H (Proton at C3) | Coupled to proton at C5 (meta coupling). |

| ~3.71 | t | 4H | O-(CH₂)₂ | Identical morpholine moiety. |

| ~3.58 | s | 2H | Ar-CH₂-N | Identical benzylic moiety. |

| ~2.47 | t | 4H | N-(CH₂)₂ | Identical morpholine moiety. |

| ~2.35 | s | 3H | Ar-CH₃ (at C4) | Methyl group on the benzoyl ring. |

| ~2.33 | s | 3H | Ar-CH₃ (at C2) | Methyl group on the other aromatic ring. |

Predicted ¹³C NMR, IR, and Mass Spectrometry Data

A multi-technique approach is essential for unambiguous structural confirmation.

Table 3: Predicted Multi-technique Spectroscopic Data Summary

| Technique | Feature | Predicted Value / Observation | Rationale & Interpretation |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~196 ppm | Characteristic for benzophenone derivatives. |

| Aromatic Carbons | 125-145 ppm | A complex set of signals corresponding to the 12 aromatic carbons. | |

| Morpholine Carbons | ~67 ppm (O-CH₂) & ~53 ppm (N-CH₂) | Typical values for a morpholine ring. | |

| Benzylic Carbon | ~62 ppm | Methylene carbon linking the aromatic ring and nitrogen. | |

| Methyl Carbons | ~21 ppm | Two distinct signals for the two non-equivalent methyl groups. | |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1660 cm⁻¹ | Strong, sharp absorption typical for conjugated ketones. |

| C-N Stretch | ~1115 cm⁻¹ | Characteristic of the tertiary amine in the morpholine group. | |

| C-O-C Stretch | ~1240 cm⁻¹ | Asymmetric stretch of the ether linkage in the morpholine ring. | |

| Aromatic C-H Stretch | >3000 cm⁻¹ | Medium to weak bands. | |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z = 323.18 | Calculated for C₂₀H₂₅NO₂. High-resolution MS would confirm this. |

| Key Fragment | m/z = 100.08 | [C₅H₁₀NO]⁺, corresponding to the stable morpholinomethyl cation. | |

| Key Fragment | m/z = 223.11 | [M - C₄H₈N]⁺, loss of the morpholine ring via benzylic cleavage. | |

| Key Fragment | m/z = 119.08 | [C₈H₇O]⁺, the 2,4-dimethylbenzoyl cation. | |

| UV-Vis Spectroscopy | π→π* transition | ~250 nm | High molar absorptivity band from the aromatic system. |

| n→π* transition | ~340 nm | Lower molar absorptivity band, characteristic of the carbonyl group. |

Proposed Mass Spectrometry Fragmentation

Understanding the fragmentation pattern is key to confirming the connectivity of the molecule. Electron Impact (EI) ionization would likely induce cleavage at the benzylic position, which is the most labile bond.

Diagram 2: Proposed EI-MS Fragmentation Pathway

Caption: Key fragmentation steps in mass spectrometry.

Part 3: Concluding Remarks and Best Practices

The spectroscopic characterization of a novel molecule like this compound is a systematic process of prediction, acquisition, and interpretation. This guide demonstrates that even without direct experimental data, a robust and scientifically defensible analytical framework can be constructed by leveraging data from close structural analogs and foundational spectroscopic principles.

For any researcher synthesizing this or similar compounds, the protocols and predicted data herein provide a clear roadmap for validation. The ultimate confirmation will rest on acquiring and interpreting the full suite of spectra (¹H NMR, ¹³C NMR, IR, and HRMS) and comparing them against these predictions. This multi-faceted approach embodies the principles of trustworthiness and scientific integrity, ensuring that the structural assignment is beyond reproach.

References

- Title: Preparation method of 2-methyl-4'-(morpholinomethyl)

UV-Vis absorption spectrum of 2,4-Dimethyl-4'-morpholinomethyl benzophenone

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 2,4-Dimethyl-4'-morpholinomethyl benzophenone

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. As a substituted aromatic ketone, its spectral properties are of significant interest to researchers in photochemistry, polymer science, and drug development, particularly in its role as a photoinitiator.[1][2][3] This document elucidates the structural basis for its characteristic electronic transitions, details the profound influence of solvent environments on its absorption maxima, and provides field-proven experimental protocols for accurate spectral acquisition. The causality behind methodological choices is explained to ensure robust and reproducible results, adhering to the principles of scientific integrity.

Molecular Structure and Fundamental Electronic Transitions

The UV-Vis absorption characteristics of this compound are intrinsically linked to its molecular architecture. The core structure is the benzophenone chromophore, which consists of a carbonyl group conjugated with two phenyl rings.[4] This parent structure gives rise to two primary types of electronic transitions:

-

π → π* Transition: This is a high-energy, high-intensity transition involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. In unsubstituted benzophenone, this transition results in a strong absorption band around 250 nm.[5]

-

n → π* Transition: This is a lower-energy, low-intensity (often forbidden) transition. It involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital.[6] This appears as a weak absorption band at longer wavelengths, typically in the 330-350 nm range for benzophenone.[5]

The substituents on the phenyl rings—two methyl groups at the 2 and 4 positions and a morpholinomethyl group at the 4' position—act as powerful auxochromes, modulating these fundamental transitions.

-

2,4-Dimethyl Groups: These electron-donating alkyl groups cause a minor bathochromic (red) shift in the absorption bands.

-

4'-Morpholinomethyl Group: This is a significantly stronger electron-donating group due to the lone pair of electrons on the nitrogen atom. This group extends the conjugated system, leading to a substantial bathochromic shift and a hyperchromic effect (increased absorption intensity) on the π → π* transition.

The interplay of these groups dictates the final spectral profile of the molecule.

Caption: Electronic transitions in substituted benzophenones.

The Critical Role of Solvent Environment (Solvatochromism)

The choice of solvent is not merely a matter of dissolution; it is an active variable that profoundly alters the UV-Vis spectrum of benzophenone derivatives.[7] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent. Understanding this is crucial for accurate spectral interpretation.

Causality of Solvent Shifts:

-

n → π* Transition (Hypsochromic Shift): In polar, protic solvents (e.g., ethanol, methanol), the solvent molecules form hydrogen bonds with the lone pair of non-bonding electrons on the carbonyl oxygen. This significantly stabilizes the ground state, increasing the energy required to excite an electron.[8] Consequently, the absorption maximum (λ_max) shifts to a shorter wavelength, a phenomenon known as a hypsochromic or blue shift.[5][8] In non-polar solvents (e.g., hexane, cyclohexane), this interaction is absent, and the n → π* transition is observed at its longest wavelength.

-

π → π* Transition (Bathochromic Shift): The π* excited state is generally more polar than the ground state. Polar solvents, therefore, stabilize the excited state more effectively than the ground state. This reduces the energy gap for the transition, resulting in a shift of the λ_max to a longer wavelength, known as a bathochromic or red shift.[6][9]

The following table summarizes the expected spectral behavior in solvents of varying polarity.

| Solvent Type | Example | Interaction with Carbonyl | Effect on n → π* Transition | Effect on π → π* Transition |

| Non-Polar | Hexane | Minimal van der Waals forces | Longest λ_max (baseline) | Shortest λ_max (baseline) |

| Polar Aprotic | Acetonitrile | Dipole-dipole interactions | Intermediate λ_max | Intermediate λ_max |

| Polar Protic | Ethanol | Strong Hydrogen Bonding | Shortest λ_max (Blue Shift) | Longest λ_max (Red Shift) |

Experimental Protocol for UV-Vis Spectral Analysis

This section provides a self-validating protocol for obtaining a high-fidelity UV-Vis absorption spectrum. The rationale behind each step is explained to ensure methodological soundness.

Step-by-Step Methodology:

-

Solvent Selection and Preparation:

-

Action: Select at least two spectrophotometric grade solvents: one non-polar (e.g., n-Hexane) and one polar protic (e.g., Ethanol).

-

Causality: Using solvents of different polarities is essential to observe and validate the expected solvatochromic shifts, confirming the identity of the n → π* and π → π* transitions. Spectrophotometric grade ensures minimal background absorbance in the UV region.[7]

-

-

Stock Solution Preparation:

-

Action: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask to create a stock solution (e.g., ~100 µg/mL).

-

Causality: A precise stock solution is the foundation for accurate dilutions. Working with a stock solution minimizes weighing errors for the highly dilute final samples.

-

-

Working Solution Preparation:

-

Action: Prepare a dilute working solution from the stock solution to have an expected maximum absorbance between 0.5 and 1.0 a.u. A typical final concentration is in the range of 1-10 µg/mL.

-

Causality: The Beer-Lambert Law is most linear in this absorbance range. Absorbance values above 1.5 can lead to inaccuracies due to stray light and detector non-linearity.

-

-

Instrument Setup and Baseline Correction:

-

Action: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range (e.g., 200-450 nm), a slit width of 1 nm, and a medium scan speed.[10]

-

Action: Fill a matched pair of quartz cuvettes with the pure solvent. Place them in the sample and reference holders and run a baseline correction.

-

Causality: A stable lamp output is critical for reproducible results. The baseline correction electronically subtracts any absorbance from the solvent and the cuvettes, ensuring the final spectrum is solely that of the analyte. Quartz cuvettes are mandatory as glass absorbs UV light below ~320 nm.

-

-

Sample Measurement:

-

Action: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back in the sample holder.

-

Causality: Rinsing the cuvette with the sample solution prevents dilution errors from any residual solvent.

-

Action: Run the spectral scan. Identify and record the wavelength of maximum absorbance (λ_max) for each distinct peak.

-

Caption: Experimental workflow for solvatochromic analysis.

Applications in Drug Development and Photochemistry

A thorough understanding of the UV-Vis spectrum of this compound is paramount for its practical applications.

-

Photoinitiation: As a benzophenone derivative, this compound is likely used as a Type II photoinitiator.[1] Upon absorbing UV light at its λ_max, it transitions to an excited state and can then abstract a hydrogen atom from a co-initiator (like an amine) to generate free radicals.[11] These radicals initiate polymerization, making it useful in UV-curing inks, coatings, and adhesives.[3] Knowing the precise λ_max is essential for matching the photoinitiator with the emission spectrum of the UV lamp source for maximum curing efficiency.[1]

-

Phototoxicity and Photostability: Benzophenones are known to be phototoxic compounds, and their absorption in the UVA and UVB range is a key factor.[12][13] In drug development, if a molecule contains this or a similar moiety, its UV absorption profile must be characterized to assess potential phototoxicity or photodegradation pathways that could affect drug stability and safety.

Conclusion

The is characterized by two principal electronic transitions: an intense π → π* band and a weak, longer-wavelength n → π* band. The positions and intensities of these bands are significantly modulated by the electron-donating dimethyl and morpholinomethyl substituents, which cause a bathochromic shift relative to unsubstituted benzophenone. The spectrum is highly sensitive to the solvent environment, exhibiting a characteristic hypsochromic (blue) shift of the n → π* transition in polar, protic solvents. A robust, validated experimental protocol is essential for accurately characterizing these spectral features, which are critical for optimizing its applications as a photoinitiator and for assessing the photochemical properties of any new chemical entity containing this powerful chromophore.

References

-

5 (PDF), Vertex AI Search.

-

, ScholarWorks@BGSU.

-

, ResearchGate.

-

, PubMed.

-

, Master Organic Chemistry.

-

, Sigma-Aldrich.

-

, Technical University of Munich.

-

, Slideshare.

-

, Royal Society of Chemistry.

-

, ResearchGate.

-

, National Center for Biotechnology Information.

-

, YouTube.

-

, International Journal of Scientific & Technology Research.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 8. m.youtube.com [m.youtube.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 12. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portal.fis.tum.de [portal.fis.tum.de]

An In-depth Technical Guide to the Quantum Yield of 2,4-Dimethyl-4'-morpholinomethyl benzophenone

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Territory of Novel Photoinitiators

The Significance of Quantum Yield in Photochemical Applications

The quantum yield (Φ) of a photochemical reaction is the single most important parameter for quantifying its efficiency. It is defined as the number of specific events (e.g., molecules of product formed or reactant consumed) that occur per photon absorbed by the system.[1][2] A high quantum yield is crucial for applications where efficiency is key, such as in rapid UV curing, efficient drug activation, and sensitive photolithography. For a photoinitiator like 2,4-Dimethyl-4'-morpholinomethyl benzophenone, the quantum yield of radical generation dictates its performance and applicability.

The Photochemistry of Benzophenone-Based (Type II) Photoinitiators

Benzophenone and its derivatives are archetypal Type II photoinitiators.[3][4] Unlike Type I photoinitiators that undergo unimolecular bond cleavage upon excitation, Type II initiators require a co-initiator, typically a hydrogen donor, to generate radicals. The general mechanism is as follows:

-

Photoexcitation: The benzophenone derivative absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from a suitable donor (e.g., an amine or an alcohol), generating a ketyl radical and a radical from the co-initiator.

-

Initiation of Polymerization: The radical generated from the co-initiator is typically the species that initiates the polymerization of monomers.

The efficiency of this process, and thus the quantum yield, is highly dependent on the structure of the benzophenone derivative and the nature of the hydrogen donor.

Predicted Influence of Substituents on this compound

The specific substituents on the benzophenone core of the target molecule are expected to influence its photochemical properties:

-

2,4-Dimethyl Group: These electron-donating groups on one of the phenyl rings can influence the energy levels of the excited states and the kinetics of the photoreduction process.[5]

-

4'-Morpholinomethyl Group: The morpholino group is a tertiary amine, which can act as an intramolecular hydrogen donor. This could potentially lead to a more efficient radical generation process compared to systems relying on intermolecular hydrogen abstraction. However, the flexibility of the methylene linker will play a crucial role in the efficiency of this intramolecular interaction.

Experimental Determination of the Quantum Yield of this compound